molecular formula C9H18N2O B1419178 N-(4-Methylamino-cyclohexyl)-acetamide CAS No. 1154623-10-5

N-(4-Methylamino-cyclohexyl)-acetamide

Cat. No. B1419178
M. Wt: 170.25 g/mol
InChI Key: LWVNJCHQJBWIKU-UHFFFAOYSA-N
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

N-(4-Methylamino-cyclohexyl)-acetamide derivatives have been synthesized and studied for their inhibitory activity on detrusor contraction. These compounds, including variants like 2-cyclohexyl-N-(4-dimethylamino-2-butynyl)-2-hydroxy-2-phenylacetamide hydrochloride, show potential as agents for treating overactive detrusor, demonstrating equipotent inhibitory activity to oxybutynin and less mydriatic activity (Take et al., 1992).

Synthesis and Microbiological Activity

A series of N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide, and -cyclohexyl propionamide derivatives have been synthesized and their microbiological activities evaluated. These compounds exhibit a broad spectrum of activity against gram-positive, gram-negative bacteria, and the yeast Candida albicans, showing promise as antimicrobial agents (Arpaci et al., 2002).

Pharmacological Properties of Derivatives

Research into "soft drug" derivatives related to perhexiline, which include cyclohexylaralkylamines with amide functions, has been conducted to reduce the toxicity of perhexiline. Derivatives like N-(cyclohexylphenylmethyl)-2-(cyclohexyl-methylamino)acetamide show alpha-adrenolytic activities similar to perhexiline, making them potential candidates for safer pharmaceutical applications (Marciniak et al., 1988).

Conformational Analysis in Opioid Agonists Development

Conformational analysis of N-[2-(1-pyrrolidinyl)ethyl]acetamides, which include cyclohexyl derivatives, has been utilized in developing potent opioid kappa agonists. Such studies aid in understanding the structural requirements for opioid receptor binding and activity, contributing to the design of new analgesics (Costello et al., 1991).

Future Directions

The future directions for research and applications of “N-(4-Methylamino-cyclohexyl)-acetamide” are not specified in the available resources8. However, similar compounds are often subjects of ongoing research in areas such as medicinal chemistry8.


Please note that this analysis is based on the limited information available and may not fully represent the properties and characteristics of “N-(4-Methylamino-cyclohexyl)-acetamide”. For more detailed and specific information, further research and consultation with experts in the field may be necessary.


properties

IUPAC Name

N-[4-(methylamino)cyclohexyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-7(12)11-9-5-3-8(10-2)4-6-9/h8-10H,3-6H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWVNJCHQJBWIKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC(CC1)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270467
Record name Acetamide, N-[4-(methylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Methylamino-cyclohexyl)-acetamide

CAS RN

1154623-10-5
Record name Acetamide, N-[4-(methylamino)cyclohexyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1154623-10-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetamide, N-[4-(methylamino)cyclohexyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101270467
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[4-(methylamino)cyclohexyl]acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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